
Secondary Prostaglandin Metabolite LC-MS Mixture
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This mixture contains the intermediary and secondary metabolites of prostaglandins (PGs) PGE2, PGD2 , and PGF2α. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.The tetranor-PG metabolites represented in this mixture are the major urinary metabolites of PGE2, PGD2, and PGF2α and, while biologically inactive, are used extensively as biomarkers to assess endogenous production of their respective parent PGs. 13,14-dihydro-15-keto PGs are intermediary metabolites of their respective parent PGs formed through the 15-hydroxy PGDH pathway. Though biologically active, these intermediary metabolites have relatively short half-lives and are virtually undetectable in urine.
Applications De Recherche Scientifique
Metabolite Profiling in Natural Product Research
Metabolite profiling is crucial in natural product research, particularly for analyzing complex natural extracts from plants or microorganisms. Advanced analytical methods, including LC-MS, have significantly progressed, aiding in peak annotation and dereplication in natural product research. These techniques are essential for identifying metabolites in complex mixtures and understanding their roles in various biological processes (Wolfender et al., 2015).
Application in Natural Product Analysis
The application of LC-MS in natural product analysis is pivotal for the rapid identification and dereplication of bioactive compounds in drug screening. This method is particularly effective in evaluating secondary metabolites of plant and microbial origin, providing crucial insights for drug discovery and development (Zhou & Hamburger, 1996).
Lipidomic Analysis of Prostanoids and Isoprostanes
LC-MS/MS offers a sensitive and versatile system for lipidomic analyses of prostanoids and isoprostanes. It's used for qualitative and quantitative analysis, aiding in understanding the role of lipid mediators in health and disease. This approach is applicable to various biological fluids and extracts, facilitating drug development (Masoodi & Nicolaou, 2006).
Quantification of Eicosanoid Metabolites in Human Urine
LC-MS/MS is used for quantifying eicosanoid metabolites in human urine, providing insights into inflammatory and oxidative stress status. This methodology addresses the challenges posed by urine's complex matrix, enabling accurate analysis of lipid mediators and their metabolites (Balgoma et al., 2013).
Metabolomic Characterization for Drug Discovery
Metabolomics, using LC-MS/MS data, guides the isolation of molecules with structural novelty in drug discovery. This approach has led to the discovery of natural products with potential therapeutic applications, such as wenchangamide A in colon cancer cells (Ding et al., 2021).
Microbial Strain Prioritization in Drug Discovery
LC/MS-based secondary metabolomics facilitates the analysis of marine-derived bacterial natural products. This approach is effective for strain prioritization in drug discovery programs, enabling the rapid assessment of natural product production and discovery of unique compounds (Hou et al., 2012).
Propriétés
Nom du produit |
Secondary Prostaglandin Metabolite LC-MS Mixture |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



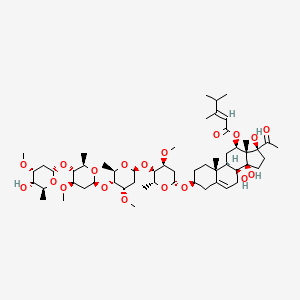
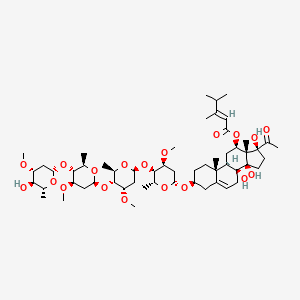
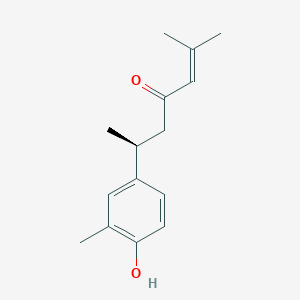
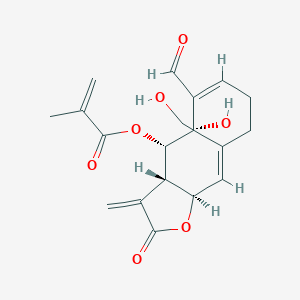
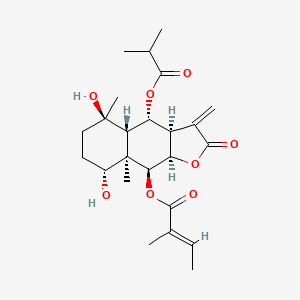
![2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one](/img/structure/B1164402.png)
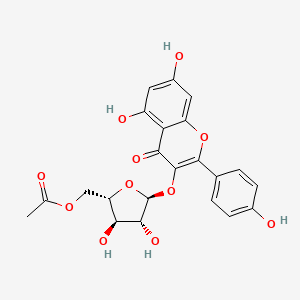
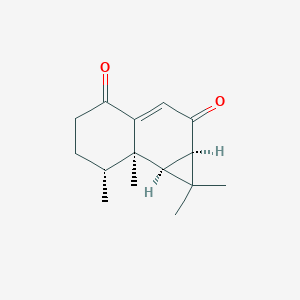
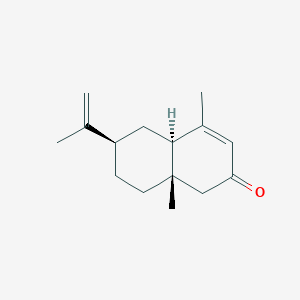
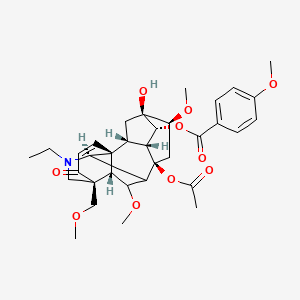
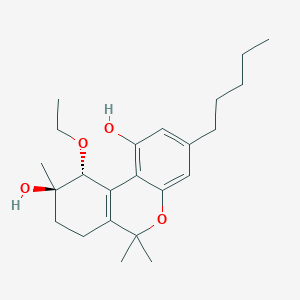
![2-[(2R,3R)-3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1164414.png)
![1-O-[4-O-(p-Hydroxycinnamoyl)-beta-D-fructofuranosyl]-2-O,6-O-bis(p-hydroxycinnamoyl)-alpha-D-glucopyranose](/img/structure/B1164415.png)